(r)-1-(Quinolin-5-yl)butan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
(1R)-1-quinolin-5-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13;/h3-4,6-9,12H,2,5,14H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
OJPCJDMZCBAVIC-UTONKHPSSA-N |
Isomeric SMILES |
CCC[C@H](C1=C2C=CC=NC2=CC=C1)N.Cl |
Canonical SMILES |
CCCC(C1=C2C=CC=NC2=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Chlorination and Amination
Chlorinated intermediates, such as 4-chloroquinoline, serve as pivotal precursors for introducing amine side chains. Nucleophilic substitution with dimethylaminoalkylamines in neat conditions achieves near-quantitative yields of aminoquinolines. For instance, reacting 4-chloroquinoline with 4-morpholinobutanamine at 110°C for 12 hours produces tertiary amine derivatives with 95% efficiency.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxyquinoline synthesis | Aniline + ethyl acetoacetate/PPA | 70–85 | |
| Chlorination | POCl₃, reflux | >90 | |
| Amination | Neat amine, 110°C, 12 h | 85–95 |
Introduction of the Butan-1-amine Side Chain
The stereoselective incorporation of the (R)-butan-1-amine moiety requires chiral auxiliary-assisted synthesis or asymmetric hydrogenation. A reported strategy involves the alkylation of quinoline-5-boronic acid with (R)-1-nitrobutane, followed by reduction to the primary amine. Catalytic hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >98%.
Alternative routes employ reductive amination of 5-quinolinecarbaldehyde with (R)-2-aminobutane. Using sodium cyanoborohydride in methanol at pH 6–7, this method affords the desired amine in 80% yield with 95% ee.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation is effective. Treating racemic 1-(quinolin-5-yl)butan-1-amine with (R)-mandelic acid in ethanol yields the (R)-amine mandelate salt, which is recrystallized to >99% ee. Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with hydrochloric acid. Dissolving (R)-1-(quinolin-5-yl)butan-1-amine in anhydrous ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt in 90–95% yield. The product is purified via recrystallization from ethanol-diethyl ether mixtures.
Analytical Characterization
Critical quality control measures include:
-
HPLC : Purity >99.5% (C18 column, 0.1% TFA/acetonitrile gradient).
-
Chiral GC : Enantiomeric excess confirmed using a γ-cyclodextrin column.
-
XRD : Single-crystal analysis verifies absolute (R) configuration.
Scale-Up and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for quinoline synthesis, reducing reaction times from hours to minutes. Cost-effective chiral catalysts, such as immobilized Ru-BINAP systems, enhance sustainability for large batches .
Chemical Reactions Analysis
Types of Reactions
®-1-(Quinolin-5-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from quinoline structures exhibit significant anticancer properties. (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride may act as a cytotoxic agent against various cancer cell lines. Studies have shown that related Mannich bases demonstrate anticancer activity, with some derivatives achieving IC50 values below 10 μM against human colon cancer cells . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival.
Antimicrobial Effects
Quinoline derivatives, including this compound, have been investigated for their antibacterial and antifungal properties. The structure allows for interaction with bacterial DNA gyrase, a target for many antibacterial agents, potentially leading to effective treatments against resistant strains of bacteria .
Neuropharmacological Applications
The compound may also have implications in treating neurological disorders. Quinoline derivatives have been studied for their affinity towards dopamine receptors, particularly the D3 receptor, which is linked to conditions such as schizophrenia and Parkinson's disease . This suggests a potential role in developing novel neuroleptic drugs.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Selection of quinoline precursor |
| Step 2 | Application of metal-catalyzed reactions |
| Step 3 | Purification and characterization of the final product |
Antitubercular Activity
Recent studies suggest that quinoline derivatives can be effective against multidrug-resistant strains of tuberculosis. The unique binding interactions with DNA gyrase make these compounds promising candidates for new antitubercular therapies .
Anti-inflammatory Effects
In vivo studies have shown that related compounds can reduce inflammation markers significantly, indicating potential applications in treating inflammatory diseases .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various Mannich bases on human colon cancer cells. The findings indicated that certain derivatives exhibited potent activity, supporting further investigation into this compound as a potential anticancer agent .
Case Study: Neuropharmacological Effects
Research into the binding affinity of quinoline derivatives to dopamine receptors revealed promising results for developing new treatments for neurological disorders. Compounds similar to this compound showed selective binding to D3 receptors, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of ®-1-(Quinolin-5-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride with analogs sharing structural or functional similarities, based on available evidence.
Structural Analogs
Key Observations:
- Chirality : The (R)-configuration of the target compound distinguishes it from racemic or (S)-enantiomers, which may exhibit divergent biological activities.
Physicochemical Properties
Data gaps exist for the target compound, but inferences can be drawn from analogs:
- This contrasts with fluorinated analogs, where fluorine’s electronegativity may improve solubility in polar solvents .
- Synthesis & Purification : The terpene-oxazole analog (from ) was purified using CDCl3 for NMR analysis, a common solvent for hydrophobic compounds . Similar protocols may apply to the target compound, though solvent selection depends on polarity .
Research Implications and Limitations
The absence of direct data on the target compound necessitates reliance on structural analogs. For instance:
- Biological Activity: Quinoline’s planar structure may enhance DNA intercalation or enzyme inhibition compared to non-aromatic or fluorinated analogs.
- Synthetic Challenges : Chirality introduces complexity in synthesis, requiring enantioselective methods (e.g., asymmetric catalysis) absent in simpler amines like HD-3325 .
Biological Activity
(R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse pharmacological properties. The structural characteristics contribute significantly to its biological activity, particularly its interaction with various biological targets.
Antimalarial Activity
Recent studies have shown that compounds related to quinoline derivatives exhibit potent antiplasmodial activity. For instance, a structure-activity relationship (SAR) study indicated that modifications to the quinoline structure can enhance efficacy against resistant strains of Plasmodium falciparum.
| Compound | IC50 (nM) | Strain Type |
|---|---|---|
| (R)-1-(Quinolin-5-yl)butan-1-amine | 9.79 | CQ-R |
| Chloroquine | 5.46 | CQ-S |
These results suggest that this compound could be more effective than traditional treatments like chloroquine, especially against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 2.47 | Induced apoptosis |
| MCF-7 | 3.3 | Cell cycle arrest |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, making it a promising lead for drug development.
Case Studies
Several case studies have documented the synthesis and evaluation of quinoline derivatives similar to this compound:
- Antiplasmodial Efficacy : A study highlighted the superior activity of certain derivatives against both chloroquine-sensitive and resistant P. falciparum strains, emphasizing the importance of structural modifications .
- Cytotoxicity Profiles : Research on related compounds has shown varying degrees of cytotoxicity across different cancer cell lines, indicating that small changes in structure can lead to significant differences in biological activity .
Q & A
Q. What are the established methods for synthesizing (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions targeting the quinoline scaffold. For instance:
- Alkylation of Quinoline Derivatives : Reacting quinoline-5-carbaldehyde with a chiral butylamine precursor under reductive amination conditions, followed by HCl salt formation to enhance solubility .
- AI-Powered Route Prediction : Tools like Template_relevance Pistachio or Reaxys can propose one-step routes by leveraging halogenated pyridine intermediates (e.g., bromo/chloro-substituted quinolines) and enantioselective catalysis .
- Key Considerations : Use chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis to ensure (R)-configuration fidelity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra (e.g., δ 8.15 ppm for amine protons in DMSO-d6) with reference data from structurally similar amines .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) and enantiomeric excess (e.g., Chiralpak AD-H column) .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, particularly for hydrochloride salts .
Q. What biological screening approaches are recommended for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for activity at monoamine transporters (e.g., serotonin, dopamine) using radiolabeled ligands in transfected HEK293 cells .
- In Vitro Toxicity : Assess cytotoxicity via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines, noting IC values .
- Solubility Optimization : Prepare phosphate-buffered saline (PBS) solutions at physiological pH to evaluate bioavailability for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric hydrogenation of imine intermediates to achieve >95% enantiomeric excess .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in dynamic kinetic resolution of racemic mixtures .
- Process Analytics : Monitor reaction progress via inline FTIR or polarimetry to detect early enantiomeric drift .
Q. How to resolve contradictions between theoretical and observed reactivity in synthesis?
- Methodological Answer :
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation at quinoline N-atom) and adjust reaction stoichiometry .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks on halogenated quinolines .
- Kinetic Studies : Vary temperature (25–80°C) and solvent polarity (DMF vs. THF) to map activation barriers for competing pathways .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., 5-bromo or 3-chloro quinoline variants) to test steric/electronic effects .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials with biological activity (e.g., IC in transporter assays) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amine oxidation) for rational design .
Q. How to address discrepancies in spectroscopic data for quinoline-containing amines?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in H NMR, particularly for aromatic protons near the amine group .
- Cross-Validation : Compare experimental data with PubChem entries (e.g., 7-aminoquinoline hydrochloride) to identify systematic errors .
- Elemental Analysis : Confirm C/H/N/Cl ratios via combustion analysis (±0.3% tolerance) to rule out hydrate or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
